N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine
Description
N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine is a synthetic organic compound that features a brominated benzodioxole moiety and an imidazole ring
Properties
IUPAC Name |
N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2/c1-9(14-16-3-4-18(14)2)17-7-10-5-11(15)13-12(6-10)19-8-20-13/h3-6,9,17H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQQRBRHDTZEJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN1C)NCC2=CC3=C(C(=C2)Br)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine typically involves a multi-step process:
Bromination: The starting material, 1,3-benzodioxole, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like AIBN.
Alkylation: The brominated benzodioxole is then alkylated with an appropriate alkyl halide to introduce the methyl group.
Imidazole Formation: The alkylated product is reacted with 1-methylimidazole under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with biological targets like tubulin.
Biological Research: Used in studies to understand its effects on cell cycle and apoptosis.
Chemical Biology: Employed as a tool to probe biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine involves its interaction with molecular targets such as tubulin. By binding to tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to other microtubule-targeting agents used in chemotherapy.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also feature a benzodioxole moiety and are studied for their anticancer properties.
N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Another compound with a benzodioxole structure, used in various chemical and biological studies.
Uniqueness
N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine is unique due to its specific combination of a brominated benzodioxole and an imidazole ring, which imparts distinct chemical and biological properties. Its ability to target tubulin and induce apoptosis makes it a promising candidate for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
